molecular formula C14H13ClN4O3 B2937563 3-chloro-5-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]pyridin-2-ol CAS No. 2034528-17-9

3-chloro-5-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]pyridin-2-ol

Cat. No.: B2937563
CAS No.: 2034528-17-9
M. Wt: 320.73
InChI Key: NIRBAYKWNPUASU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-5-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]pyridin-2-ol is a sophisticated chemical scaffold designed for advanced pharmaceutical research and drug discovery. This compound features a hybrid structure combining pyridine, pyrazine, and pyrrolidine rings, making it a valuable intermediate for developing novel bioactive molecules. Its molecular framework is particularly relevant for probing neurological targets, as pyrazine derivatives have documented activity as phosphodiesterase 10 (PDE10) inhibitors, which are investigated for treating central nervous system disorders such as schizophrenia, Huntington's disease, and obsessive-compulsive disorder . The strategic incorporation of both hydrogen bond donors and acceptors within its structure suggests potential for high-affinity target engagement. Researchers can utilize this compound as a key building block in medicinal chemistry programs, particularly for synthesizing molecules aimed at enzyme inhibition and receptor modulation. The chlorine and hydroxyl substituents on the pyridine ring offer synthetic handles for further functionalization, enabling structure-activity relationship (SAR) studies and lead optimization campaigns. This product is provided for research use only (RUO) and is strictly intended for laboratory investigations. It is not for diagnostic or therapeutic applications, nor for human consumption. Researchers should consult relevant safety data sheets and handle this material according to laboratory safety protocols.

Properties

IUPAC Name

3-chloro-5-(3-pyrazin-2-yloxypyrrolidine-1-carbonyl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4O3/c15-11-5-9(6-18-13(11)20)14(21)19-4-1-10(8-19)22-12-7-16-2-3-17-12/h2-3,5-7,10H,1,4,8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIRBAYKWNPUASU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2)C(=O)C3=CNC(=O)C(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction typically uses palladium catalysts and boron reagents to form carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The process would also include rigorous purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-5-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]pyridin-2-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a pyridine N-oxide derivative, while reduction could produce a dechlorinated pyrrolidine compound.

Scientific Research Applications

3-chloro-5-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]pyridin-2-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving protein kinases.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-chloro-5-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]pyridin-2-ol involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting various cellular pathways involved in disease processes.

Comparison with Similar Compounds

Substituent Variations in Pyridine Derivatives

The compound’s structural analogs primarily differ in substituent type and position on the pyridine ring. Key examples include:

Compound Name Substituents (Position) Functional Groups/Features Molecular Weight (g/mol) Source Reference
Target Compound Cl (3), OH (2), pyrrolidine-pyrazine (5) Hydroxyl, amide, pyrazine ~380 (estimated) -
3-Chloro-5-(trifluoromethyl)pyridin-2-ol Cl (3), OH (2), CF₃ (5) Hydroxyl, trifluoromethyl 213.55
5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol Cl (5), OH (3), ethoxy-OH (2) Hydroxyl, ether 189.60
5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol F (5), OH (2), hydroxypropyl (3) Hydroxyl, alkyl chain 185.18
3-Iodo-5-methylpyridin-2-ol I (3), OH (2), CH₃ (5) Hydroxyl, iodine, methyl 235.02

Key Observations :

  • Hydrogen-Bonding Capacity : The ethoxy-hydroxyl group in 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol introduces additional hydrogen-bonding sites, which may improve solubility in polar solvents relative to the target compound .
  • Steric Effects : The pyrrolidine-pyrazine substituent in the target compound creates significant steric hindrance, likely reducing metabolic clearance but complicating synthetic accessibility compared to simpler analogs like 3-Iodo-5-methylpyridin-2-ol .

Heterocyclic Analogs Beyond Pyridine

  • 3-Chloro-1-phenyl-1H-pyrazol-5-ol (): This pyrazole derivative shares a hydroxyl and chlorine substituent but lacks the pyridine backbone. Its phenyl group may enhance lipophilicity, contrasting with the target compound’s pyrazine-mediated polarity .
  • TRK Inhibitors (): Compounds like (S)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide demonstrate that pyrrolidine and hydroxyl groups are pharmacologically relevant in kinase inhibition. The target compound’s pyrazine moiety could similarly modulate target binding affinity .

Biological Activity

Chemical Structure

The compound can be described by its molecular formula C13H13ClN2O3C_{13}H_{13}ClN_{2}O_{3} and features a pyridine ring substituted with a chloro group and a pyrrolidine moiety linked via a pyrazinyl ether. This structural complexity suggests potential interactions with various biological targets.

The biological activity of this compound is hypothesized to involve multiple mechanisms, including enzyme inhibition and receptor modulation. The presence of the chloro group may enhance lipophilicity, while the pyrazinyl and pyrrolidine components could facilitate binding to specific protein targets or enzymes.

Pharmacological Properties

Recent studies have indicated that derivatives of pyridine compounds exhibit a range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. For instance, compounds similar to 3-chloro-5-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]pyridin-2-ol have shown inhibitory effects on phosphodiesterases (PDEs), which are crucial in regulating cellular signaling pathways .

Table 1: Summary of Biological Activities

Activity TypeReferenceObservations
PDE Inhibition Significant inhibition of TNF-α release; IC50 values reported.
Anticancer Induced apoptosis in cancer cell lines; potential for further development.
Antimicrobial Exhibited activity against various bacterial strains; further studies needed.

Structure-Activity Relationship (SAR)

SAR studies have been instrumental in optimizing the biological activity of pyridine derivatives. Modifications to the pyrrolidine and pyrazinyl components can lead to variations in potency and selectivity against specific targets. For example, altering substituents on the pyridine ring has been shown to significantly impact the inhibitory activity against PDEs .

Case Study 1: PDE4B Inhibition

A study evaluating various derivatives reported that certain modifications led to enhanced selectivity for PDE4B over other phosphodiesterases, with IC50 values as low as 0.14 μM for selected compounds . This highlights the potential of 3-chloro-5-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]pyridin-2-ol as a lead compound for developing treatments for inflammatory diseases.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of similar compounds demonstrated significant cytotoxic effects in vitro against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest, suggesting that this class of compounds could be further explored for cancer therapeutics .

Q & A

Q. What synthetic methodologies are recommended for the preparation of 3-chloro-5-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]pyridin-2-ol?

The compound can be synthesized via a multi-step approach:

  • Coupling Reaction : Use coupling agents like HOBt (1-hydroxybenzotriazole) and TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in anhydrous DMF to link the pyridine and pyrrolidine moieties. Triethylamine (NEt₃) is often employed as a base to neutralize HCl byproducts .
  • Substitution : Introduce the pyrazin-2-yloxy group via nucleophilic substitution under reflux conditions.
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water for high-purity isolation.

Q. What analytical techniques are critical for structural confirmation of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm substituent positions and stereochemistry. For example, the hydroxyl proton on pyridin-2-ol appears as a singlet at δ 10–12 ppm.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated for C₁₅H₁₂ClN₅O₃: 369.06 g/mol).
  • Infrared Spectroscopy (IR) : Detects carbonyl (C=O) stretching (~1680 cm⁻¹) and hydroxyl (-OH) bands (~3200 cm⁻¹) .

Q. How can researchers optimize solubility for in vitro assays?

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility.
  • pH Adjustment : The pyridin-2-ol group (pKa ~6.5) may ionize in neutral buffers, improving solubility. Test phosphate-buffered saline (PBS) at pH 7.4 .

Advanced Research Questions

Q. What strategies resolve stereochemical ambiguities in the pyrrolidine moiety?

  • Chiral HPLC : Utilize a Chiralpak® IA column with hexane/isopropanol (90:10) to separate enantiomers.
  • X-ray Crystallography : Single-crystal diffraction can unambiguously assign absolute configuration. For related pyrrolidine derivatives, R/S configurations impact biological activity (e.g., DPP-4 inhibition) .

Q. How can contradictory bioactivity data across studies be addressed?

  • Assay Validation : Confirm target engagement using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays).
  • Metabolite Screening : Use LC-MS to rule out off-target effects from degradation products. A 2021 study noted that oxidative metabolites of similar compounds can interfere with DPP-4 inhibition .

Q. What computational tools predict the compound’s pharmacokinetic (PK) profile?

  • ADMET Prediction : Software like SwissADME estimates logP (~2.1), suggesting moderate lipophilicity.
  • CYP450 Inhibition : Molecular docking (AutoDock Vina) into CYP3A4 active sites predicts low inhibition risk (docking score ≤ -7.0 kcal/mol) .

Q. How should researchers design dose-response studies for in vivo models?

  • Dose Range : Start with 10–100 mg/kg (oral) based on analog compounds with similar bioavailability.
  • Endpoint Selection : Monitor glucose tolerance for DPP-4-related mechanisms or inflammatory cytokines (e.g., IL-6, TNF-α) for immunomodulatory effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.